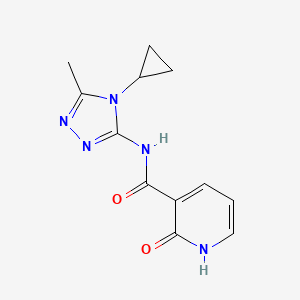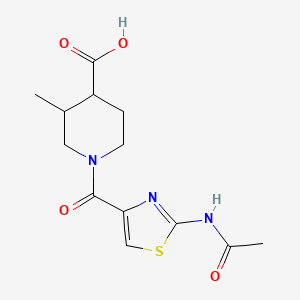
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide binds to the ATP-binding pocket of CHK1, thereby inhibiting its kinase activity. This results in the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced therapeutic efficacy. Additionally, N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is its specificity for CHK1, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer cell line, and its efficacy may be affected by the presence of certain genetic mutations. Additionally, the synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability for lab experiments.
Orientations Futures
There are several potential future directions for the development and application of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. One direction is the identification of biomarkers that can predict the sensitivity of cancer cells to N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, which can help to guide patient selection for clinical trials. Another direction is the development of combination therapies that can enhance the therapeutic efficacy of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. Finally, further research is needed to understand the molecular mechanisms underlying the sensitivity and resistance of cancer cells to N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, which can inform the development of more effective cancer therapies.
Conclusion:
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential for cancer therapy through its inhibition of CHK1 activity. Its specificity for CHK1, minimal toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further development. However, its efficacy may be affected by genetic mutations and its availability for lab experiments may be limited by its complex synthesis method. Further research is needed to fully understand its mechanism of action and potential future directions for its development and application in cancer therapy.
Méthodes De Synthèse
The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the condensation of 4-cyclopropyl-5-methyl-1,2,4-triazole-3-carboxylic acid with 2-amino-3-cyanopyridine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting intermediate is then converted to the final product through a series of purification and isolation steps.
Applications De Recherche Scientifique
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 activity leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-15-16-12(17(7)8-4-5-8)14-11(19)9-3-2-6-13-10(9)18/h2-3,6,8H,4-5H2,1H3,(H,13,18)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMPQWFSYBGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)

![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)

![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)
![N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine](/img/structure/B7438252.png)
![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)